molecular formula C5H10O B590939 iso-Valeraldehyde-D2 CAS No. 1394230-44-4

iso-Valeraldehyde-D2

Cat. No.: B590939
CAS No.: 1394230-44-4
M. Wt: 88.146
InChI Key: YGHRJJRRZDOVPD-WQPYEJCJSA-N
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Description

It is an aldehyde with the molecular formula C5H10O and a molar mass of 86.13 g/mol . This compound is a colorless liquid at standard temperature and pressure and is known for its pungent, malty odor . Iso-Valeraldehyde-D2 is used in various scientific research applications, including studies in chemistry, biology, medicine, and industry.

Preparation Methods

Iso-Valeraldehyde-D2 can be synthesized through several methods. One common synthetic route involves the hydroformylation of isobutene, where isobutene reacts with hydrogen and carbon monoxide to form this compound . Another method involves the isomerization of 3-methylbut-3-en-1-ol using copper oxide and zinc oxide as catalysts . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

Iso-Valeraldehyde-D2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Major products formed from these reactions include isovaleric acid, isoamyl alcohol, and various substituted derivatives .

Comparison with Similar Compounds

Iso-Valeraldehyde-D2 can be compared with other similar compounds, such as n-valeraldehyde and 2-methylbutyraldehyde .

    n-Valeraldehyde: This compound has a similar structure but lacks the branching seen in this compound.

    2-Methylbutyraldehyde: This compound is another structural isomer with a different odor profile.

This compound is unique due to its specific odor profile and its effectiveness in various flavor and fragrance applications .

Biological Activity

Iso-Valeraldehyde-D2, a deuterated form of iso-valeraldehyde, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, cytotoxic, and metabolic effects.

This compound (C5H10O-D2) is a branched-chain aldehyde derived from valine. Its structure features a carbonyl group (C=O) attached to a branched carbon chain, which influences its reactivity and interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of iso-valeraldehyde derivatives. Iso-valeraldehyde itself has been shown to exhibit activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism is believed to involve the inhibition of the enzyme MraY, crucial for peptidoglycan biosynthesis in bacterial cell walls.

Table 1: Inhibitory Effects of Iso-Valeraldehyde and Derivatives on MraY Activity

CompoundIC50 (μM)
This compoundTBD
Iso-Valeraldehyde0.33
Muraymycin Analog 7a0.01
Muraymycin Analog 8a0.09

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Cytotoxicity

Studies have also explored the cytotoxic effects of iso-valeraldehyde on various cell lines. For instance, research indicates that iso-valeraldehyde can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . The compound's influence on cellular metabolism and oxidative stress responses has been documented, showing potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, iso-valeraldehyde was tested against a panel of bacterial strains. The results indicated that it effectively inhibited bacterial growth at concentrations as low as 0.1 μg/mL, demonstrating significant promise as a natural preservative in food products .

Study 2: Cytotoxicity in Cancer Cell Lines

A detailed investigation into the cytotoxic effects of iso-valeraldehyde on human breast cancer cell lines revealed that exposure led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, suggesting that iso-valeraldehyde could be developed into a therapeutic agent for cancer treatment .

Metabolism and Toxicology

The metabolic pathways for iso-valeraldehyde involve its conversion into various metabolites through enzymatic reactions in the liver. Studies suggest that while iso-valeraldehyde is relatively safe at low concentrations, higher doses may lead to toxicological effects due to its reactivity with cellular components .

Table 2: Metabolic Pathways of Iso-Valeraldehyde

PathwayEnzyme InvolvedProduct
OxidationAldehyde dehydrogenaseCarboxylic acid
ConjugationGlutathione S-transferaseGlutathione conjugate

Properties

IUPAC Name

3,4-dideuterio-3-methylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHRJJRRZDOVPD-WQPYEJCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC([2H])(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The autoclave was charged with 350 ml of a dioctyl phthalate solution containing 4.0 mg (0.00054 mml) of Rh4 (CO)12 and 0.173 g (0.856 mml) of ##STR23## and with 130 g (1.512 moles) of 2-methyl-1-buten-4ol. After thoroughly purging the autoclave with a mixed H2 /CO gas (1/1 in molar ratio), the reaction was carried out at a pressure of 140 kg/cm2 (absolute pressure) resulting from a mixed H2 /CO gas (1/1 in molar ratio) and at a temperature of 100° C., with stirring, for 4 hours. After the reaction, a very small amount of the reaction mixture was taken out and analyzed by gas chromatography, to show that 0.045 mole of the 2-methyl-1-buten-4-ol remained unreacted (the conversion being 97%), that the yield of 2-hydroxy-4-methyltetrahydropyran was 1.320 moles, and that the yields of 2-methyl-2-buten-4-ol and isovaleraldehyde were 0.058 and 0.073 mole, respectively.
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Synthesis routes and methods II

Procedure details

The procedure of example 2 is repeated, i.e. 1125 kg/h of aldehyde are introduced and the total amount of 220 kg/h of O2 is introduced in the first stage, but 3-methylbutanal is used instead of valeraldehyde. The 3-methylbutanal is obtained by hydroformylation of isobutene and purified by distillation. It comprises at least 99% by weight of 3-methylbutanal. For the start-up, the reactor is filled with 3-methylbutyric acid rather than with valeric acid.
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